4,6-Dimethyl-2-(4-methylpiperazin-1-yl)pyrimidin-5-amine
Overview
Description
4,6-Dimethyl-2-(4-methylpiperazin-1-yl)pyrimidin-5-amine is a heterocyclic compound that belongs to the class of pyrimidines This compound is characterized by the presence of a pyrimidine ring substituted with dimethyl groups at positions 4 and 6, and a 4-methylpiperazin-1-yl group at position 2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dimethyl-2-(4-methylpiperazin-1-yl)pyrimidin-5-amine can be achieved through various synthetic routes. One common method involves the reaction of 4,6-dimethyl-2-chloropyrimidine with 4-methylpiperazine under basic conditions. The reaction typically takes place in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures. The reaction mechanism involves nucleophilic substitution of the chlorine atom by the piperazine nitrogen.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the process. Additionally, the purification of the final product can be achieved through crystallization or chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
4,6-Dimethyl-2-(4-methylpiperazin-1-yl)pyrimidin-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amine and piperazine nitrogen atoms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst such as acetic acid.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of N-oxides or hydroxylated derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Scientific Research Applications
4,6-Dimethyl-2-(4-methylpiperazin-1-yl)pyrimidin-5-amine has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
Biological Research: It is used as a tool compound to study the biological pathways and molecular targets associated with pyrimidine derivatives.
Pharmaceutical Development: The compound serves as a lead compound for the development of new drugs with improved efficacy and safety profiles.
Industrial Applications: It is used in the synthesis of other heterocyclic compounds and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 4,6-Dimethyl-2-(4-methylpiperazin-1-yl)pyrimidin-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking the catalytic process. Additionally, it can interact with cellular receptors to modulate signal transduction pathways, leading to altered cellular responses.
Comparison with Similar Compounds
Similar Compounds
- 4,6-Dimethyl-2-(4-phenylpiperazin-1-yl)pyrimidin-5-amine
- 4,6-Dimethyl-2-(4-methylpiperazin-1-yl)pyrimidin-5-ol
- 4,6-Dimethyl-2-(4-methylpiperazin-1-yl)pyrimidin-5-carboxamide
Uniqueness
4,6-Dimethyl-2-(4-methylpiperazin-1-yl)pyrimidin-5-amine is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. The presence of the 4-methylpiperazin-1-yl group enhances its solubility and bioavailability, making it a valuable compound for pharmaceutical research.
Properties
IUPAC Name |
4,6-dimethyl-2-(4-methylpiperazin-1-yl)pyrimidin-5-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N5/c1-8-10(12)9(2)14-11(13-8)16-6-4-15(3)5-7-16/h4-7,12H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHHZPZMHAPOYBY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)N2CCN(CC2)C)C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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